3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a hydroxyl group at the second position. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyl group and subsequently attached to the pyridine ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Pyridine: A six-membered nitrogen-containing aromatic ring that is a common scaffold in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.
Uniqueness
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is unique due to the combination of the pyrrolidine and pyridine rings in its structure, along with the presence of a hydroxyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H14Cl2N2O |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c12-9-8(2-1-4-11-9)7-3-5-10-6-7;;/h1-2,4,7,10H,3,5-6H2,(H,11,12);2*1H |
InChI Key |
SMWSPFFHXHPASY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CNC2=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.